5-Chloro-norlaudanosoline Hydrobromide
Description
5-Chloro-norlaudanosoline Hydrobromide is a derivative of norlaudanosoline, a critical intermediate in the biosynthetic pathways of morphinan and benzylisoquinoline alkaloids . These compounds are characterized by halogen substitutions (chloro or bromo) on the norlaudanosoline backbone, influencing their molecular interactions and biochemical roles.
Properties
Molecular Formula |
C₁₆H₁₇BrClNO₄ |
|---|---|
Molecular Weight |
402.67 |
Synonyms |
5-Chloro-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Data Table
*Inferred data based on structural analogs.
Research Implications and Gaps
- Structural-Activity Relationships: The position of halogen substitution (5’ vs. 6’) in norlaudanosoline derivatives may influence enzyme specificity in alkaloid pathways, warranting further study .
- Solubility Profiling: Empirical data on 5-Chloro-norlaudanosoline Hydrobromide’s solubility and stability are needed to optimize its use in biosynthesis.
- Comparative Pharmacology: While hydrobromide salts like Eletriptan and Dextromethorphan are clinically relevant, norlaudanosoline derivatives highlight the chemical diversity of hydrobromide applications beyond therapeutics .
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